1-Hydroxy-13-deoxocarminomycin
Overview
Description
1-Hydroxy-13-deoxocarminomycin is a cytotoxic anthracycline antibiotic produced by the bacterium Streptomyces peucetius var. carminatus. This compound is known for its potent antineoplastic properties, making it a valuable agent in cancer research and treatment. It is structurally related to other anthracyclines, which are well-known for their role in chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-13-deoxocarminomycin involves several steps, starting from the fermentation of Streptomyces peucetius var. carminatus. The fermentation broth is extracted, and the compound is isolated through a series of chromatographic techniques. The synthetic route typically involves the following steps:
Fermentation: Streptomyces peucetius var. carminatus is cultured under specific conditions to produce the desired compound.
Extraction: The fermentation broth is extracted using organic solvents to isolate the crude compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification processes are optimized for higher yields and purity. Advanced techniques such as continuous chromatography may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-13-deoxocarminomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the amino group or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-13-deoxocarminomycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of anthracyclines and their derivatives.
Biology: The compound is used to investigate the mechanisms of bacterial metabolism and antibiotic production.
Medicine: Its potent antineoplastic properties make it a valuable agent in cancer research, particularly in studying its effects on various cancer cell lines.
Industry: The compound is used in the development of new antibiotics and chemotherapeutic agents.
Mechanism of Action
1-Hydroxy-13-deoxocarminomycin exerts its effects primarily through intercalation into DNA, disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. The compound also generates reactive oxygen species, causing oxidative damage to cellular components. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication .
Comparison with Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar antineoplastic properties.
Daunorubicin: Structurally related to doxorubicin, used in the treatment of leukemia.
Epirubicin: A derivative of doxorubicin with a slightly different mechanism of action.
Uniqueness: 1-Hydroxy-13-deoxocarminomycin is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. Its production by a specific strain of Streptomyces peucetius var. carminatus also sets it apart from other anthracyclines .
Properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO10/c1-3-26(35)7-10-16(14(8-26)37-15-6-11(27)21(30)9(2)36-15)23(32)20-19(22(10)31)24(33)17-12(28)4-5-13(29)18(17)25(20)34/h4-5,9,11,14-15,21,28-32,35H,3,6-8,27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXOQSCRBFOLAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932484 | |
Record name | 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145066-22-4 | |
Record name | 1-Hydroxy-13-deoxocarminomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145066224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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